Inositol Inositol Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)
Inositol is a collection of nine different stereoisomers but the name is usually used to describe only the most common type of inositol, myo-inositol. Myo-inositol is the cis-1,2,3,5-trans-4,6-cyclohexanehexol and it is prepared from an aqueous extract of corn kernels by precipitation and hydrolysis of crude phytate. These molecules have structural similarities to glucose and are involved in cellular signaling. It is considered a pseudovitamin as it is a molecule that does not qualify to be an essential vitamin because even though its presence is vital in the body, a deficiency in this molecule does not translate into disease conditions. Inositol can be found as an ingredient of OTC products by Health Canada but all current product whose main ingredient is inositol are discontinued. By the FDA, inositol is considered in the list of specific substances affirmed as generally recognized as safe (GRAS).
Myo-inositol is an inositol having myo- configuration. It has a role as a member of compatible osmolytes, a nutrient, an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 6917-35-7
VCID: VC0530678
InChI: InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
SMILES: C1(C(C(C(C(C1O)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

Inositol

CAS No.: 6917-35-7

Inhibitors

VCID: VC0530678

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Inositol - 6917-35-7

CAS No. 6917-35-7
Product Name Inositol
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name cyclohexane-1,2,3,4,5,6-hexol
Standard InChI InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
Standard InChIKey CDAISMWEOUEBRE-UHFFFAOYSA-N
SMILES C1(C(C(C(C(C1O)O)O)O)O)O
Canonical SMILES C1(C(C(C(C(C1O)O)O)O)O)O
Appearance White to off-white solid powder
Boiling Point 291.33 ºC
Melting Point 224.5 ºC
237.25 °C
Description Inositol is a natural sugar found in cell membrane phospholipids, plasma lipoproteins, and (as the phosphate form) in the nucleus with potential chemopreventive properties. As one of a number of intracellular phosphate compounds, inositol is involved in cell signaling and may stimulate tumor cell differentiation. (NCI04)
Inositol is a collection of nine different stereoisomers but the name is usually used to describe only the most common type of inositol, myo-inositol. Myo-inositol is the cis-1,2,3,5-trans-4,6-cyclohexanehexol and it is prepared from an aqueous extract of corn kernels by precipitation and hydrolysis of crude phytate. These molecules have structural similarities to glucose and are involved in cellular signaling. It is considered a pseudovitamin as it is a molecule that does not qualify to be an essential vitamin because even though its presence is vital in the body, a deficiency in this molecule does not translate into disease conditions. Inositol can be found as an ingredient of OTC products by Health Canada but all current product whose main ingredient is inositol are discontinued. By the FDA, inositol is considered in the list of specific substances affirmed as generally recognized as safe (GRAS).
Myo-inositol is an inositol having myo- configuration. It has a role as a member of compatible osmolytes, a nutrient, an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol
AZD-103
ELND005
quercinitol
scyllitol
scyllo-inositol
Reference 1: Wilson MS, Livermore TM, Saiardi A. Inositol pyrophosphates: between signalling and metabolism. Biochem J. 2013 Jun 15;452(3):369-79. doi: 10.1042/BJ20130118. Review. PubMed PMID: 23725456.
2: Dinicola S, Chiu TT, Unfer V, Carlomagno G, Bizzarri M. The rationale of the myo-inositol and D-chiro-inositol combined treatment for polycystic ovary syndrome. J Clin Pharmacol. 2014 Oct;54(10):1079-92. doi: 10.1002/jcph.362. Epub 2014 Jul 18. Review. PubMed PMID: 25042908.
3: Kolozsvari B, Parisi F, Saiardi A. Inositol phosphates induce DAPI fluorescence shift. Biochem J. 2014 Jun 15;460(3):377-85. doi: 10.1042/BJ20140237. PubMed PMID: 24670057.
4: Nagata R, Fujihashi M, Sato T, Atomi H, Miki K. Crystal Structure and Product Analysis of an Archaeal myo-Inositol Kinase Reveal Substrate Recognition Mode and 3-OH Phosphorylation. Biochemistry. 2015 Jun 9;54(22):3494-503. doi: 10.1021/acs.biochem.5b00296. Epub 2015 May 29. PubMed PMID: 25972008.
5: Milewska EM, Czyzyk A, Meczekalski B, Genazzani AD. Inositol and human reproduction. From cellular metabolism to clinical use. Gynecol Endocrinol. 2016 Sep;32(9):690-695. Epub 2016 Sep 5. Review. PubMed PMID: 27595157.
6: Croze ML, Géloën A, Soulage CO. Abnormalities in myo-inositol metabolism associated with type 2 diabetes in mice fed a high-fat diet: benefits of a dietary myo-inositol supplementation. Br J Nutr. 2015 Jun 28;113(12):1862-75. doi: 10.1017/S000711451500121X. Epub 2015 May 20. PubMed PMID: 25990651.
7: Gurale BP, Sardessai RS, Shashidhar MS. myo-Inositol 1,3-acetals as early intermediates during the synthesis of cyclitol derivatives. Carbohydr Res. 2014 Nov 18;399:8-14. doi: 10.1016/j.carres.2014.08.010. Epub 2014 Aug 23. PubMed PMID: 25216930.
8: Bizzarri M, Fuso A, Dinicola S, Cucina A, Bevilacqua A. Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opin Drug Metab Toxicol. 2016 Oct;12(10):1181-96. doi: 10.1080/17425255.2016.1206887. Epub 2016 Jul 14. Review. PubMed PMID: 27351907.
9: Greene ND, Leung KY, Gay V, Burren K, Mills K, Chitty LS, Copp AJ. Inositol for the prevention of neural tube defects: a pilot randomised controlled trial. Br J Nutr. 2016 Mar 28;115(6):974-83. doi: 10.1017/S0007114515005322. Epub 2016 Feb 5. PubMed PMID: 26847388; PubMed Central PMCID: PMC4825100.
10: Pazourek J. Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography. Carbohydr Res. 2014 Jun 4;391:55-60. doi: 10.1016/j.carres.2014.03.010. Epub 2014 Mar 20. PubMed PMID: 24785388.
11: Liu J, Zhang N, Liu M. A new inositol triester from Taraxacum mongolicum. Nat Prod Res. 2014;28(7):420-3. doi: 10.1080/14786419.2013.867443. Epub 2014 Jan 16. PubMed PMID: 24432736.
12: Barker CJ, Berggren PO. New horizons in cellular regulation by inositol polyphosphates: insights from the pancreatic β-cell. Pharmacol Rev. 2013 Feb 19;65(2):641-69. doi: 10.1124/pr.112.006775. Print 2013 Apr. Review. PubMed PMID: 23429059.
13: Wu J, Tang C, Yao S, Zhang L, Ke C, Feng L, Lin G, Ye Y. Anti-inflammatory Inositol Derivatives from the Whole Plant of Inula cappa. J Nat Prod. 2015 Oct 23;78(10):2332-8. doi: 10.1021/acs.jnatprod.5b00135. Epub 2015 Oct 7. PubMed PMID: 26444098.
14: Chen W, Deng Z, Chen K, Dou D, Song F, Li L, Xi Z. Synthesis and in vitro anticancer activity evaluation of novel bioreversible phosphate inositol derivatives. Eur J Med Chem. 2015 Mar 26;93:172-81. doi: 10.1016/j.ejmech.2015.01.064. Epub 2015 Feb 9. PubMed PMID: 25681710.
15: Riley AM, Windhorst S, Lin HY, Potter BV. Cellular internalisation of an inositol phosphate visualised by using fluorescent InsP5. Chembiochem. 2014 Jan 3;15(1):57-67. doi: 10.1002/cbic.201300583. Epub 2013 Dec 6. PubMed PMID: 24311195; PubMed Central PMCID: PMC4159588.
16: Lee AM, Painter GF, Compton BJ, Larsen DS. Resolution of orthogonally protected myo-inositols with novozym 435 providing an enantioconvergent pathway to Ac2PIM1. J Org Chem. 2014 Nov 21;79(22):10916-31. doi: 10.1021/jo5019188. Epub 2014 Nov 7. PubMed PMID: 25338261.
17: Godage HY, Riley AM, Woodman TJ, Thomas MP, Mahon MF, Potter BV. Regioselective opening of myo-inositol orthoesters: mechanism and synthetic utility. J Org Chem. 2013 Mar 15;78(6):2275-88. doi: 10.1021/jo3027774. Epub 2013 Mar 5. PubMed PMID: 23438216; PubMed Central PMCID: PMC3601604.
18: Skippen A, Swigart P, Cockcroft S. Measurement of phospholipase C by monitoring inositol phosphates using [³H]inositol labeling protocols in permeabilized cells. Methods Mol Biol. 2013;937:163-74. PubMed PMID: 23007585.
19: Gillaspy GE. The role of phosphoinositides and inositol phosphates in plant cell signaling. Adv Exp Med Biol. 2013;991:141-57. doi: 10.1007/978-94-007-6331-9_8. Review. PubMed PMID: 23775694.
20: Li W, Silipo A, Molinaro A, Yu B. Synthesis of bradyrhizose, a unique inositol-fused monosaccharide relevant to a Nod-factor independent nitrogen fixation. Chem Commun (Camb). 2015 Apr 25;51(32):6964-7. doi: 10.1039/c5cc00752f. Epub 2015 Mar 23. PubMed PMID: 25797311.
PubChem Compound 892
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator